Zaltoprofen-13C,d3
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Overview
Description
Zaltoprofen-13C,d3: is a labeled version of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications. Zaltoprofen itself is known for its potent anti-inflammatory and analgesic properties, primarily acting as a selective cyclooxygenase-2 (COX-2) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Zaltoprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the Zaltoprofen molecule. The general synthetic route for Zaltoprofen includes the use of 5-(1-propionyl)-2-thiophenyl phenylacetic acid as an initiator, followed by rearrangement, hydrolysis, and cyclization . The rearrangement step often involves illumination to heat, which enhances the reaction efficiency and yield.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be environmentally friendly and suitable for mass production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Zaltoprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of Zaltoprofen S-oxide.
Reduction: This reaction can convert this compound back to its parent compound.
Substitution: This reaction can involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include Zaltoprofen S-oxide, 10-Hydroxyzaltoprofen, and other derivatives .
Scientific Research Applications
Zaltoprofen-13C,d3 is widely used in scientific research due to its labeled isotopes, which make it an excellent tracer for quantitation during drug development. Its applications include:
Chemistry: Used as a tracer in pharmacokinetic and metabolic studies.
Biology: Helps in studying the biological pathways and interactions of Zaltoprofen.
Medicine: Used in the development of new NSAIDs and understanding their mechanisms.
Industry: Employed in the quality control and standardization of pharmaceutical products
Mechanism of Action
Zaltoprofen-13C,d3 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, thereby providing anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory properties but less selective for COX-2.
Diclofenac: A potent NSAID with a broader range of action but higher gastrointestinal side effects.
Ketoprofen: Similar to Zaltoprofen but with different pharmacokinetic properties.
Uniqueness: Zaltoprofen-13C,d3 is unique due to its labeled isotopes, which provide enhanced capabilities for research and development. Its selective inhibition of COX-2 also makes it a preferred choice for studies focused on inflammation and pain without the gastrointestinal side effects commonly associated with other NSAIDs .
Properties
Molecular Formula |
C17H14O3S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)(313C)propanoic acid |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/i1+1D3 |
InChI Key |
MUXFZBHBYYYLTH-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Origin of Product |
United States |
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